p-Isopropylphenyl-p-tolyl-amine
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Overview
Description
P-Isopropylphenyl-p-tolyl-amine is a chemical compound with the molecular formula C16H19N . It is also known as diphenylamine and serves as an intermediary for the synthesis of diverse chemicals, such as antioxidants, rubber, and pharmaceuticals.
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .Molecular Structure Analysis
The molecular structure of this compound consists of an amine, a tolyl moiety, and an isopropyl phenyl group on the aromatic ring.Chemical Reactions Analysis
The epoxy groups in epoxy resin react with amino groups to form new C–N and hydroxyl groups during the curing reaction process .Scientific Research Applications
1. Multinuclear Magnetic Resonance Study
Isoselenocyanates react with primary and secondary amines to produce selenoureas, as studied in the reaction of p-Tolyl isoselenocyanate with various amines. These selenoureas, including ones related to p-Isopropylphenyl-p-tolyl-amine, are characterized using multinuclear magnetic resonance, highlighting their utility in studying chemical and electronic environments (Boccanfuso, Griffin, Dunlap, & Odom, 1989).
2. Catalytic Screening in Olefin Co-trimerisation
Ligands, including those related to this compound, have been studied in chromium diphosphine catalyzed olefin co-trimerisation and diene trimerisation. These reactions are significant in understanding the role of ligands in catalytic processes (Bowen et al., 2010).
3. Kinetics of Water-Isocyanate Reaction
The reaction of p-Tolyl isocyanate (related to this compound) with water has been studied to understand the kinetics of water-isocyanate reactions. This research is pivotal in understanding the chemical behavior of related compounds in various environments (Chen, Yang, Yin, & Yuan, 2017).
4. Metal-Free Photoredox Catalysis
Research into redox-activated primary amine derivatives, akin to this compound, for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds highlights the potential of these compounds in synthesis and catalysis (Ociepa, Turkowska, & Gryko, 2018).
5. Polymer Chemistry and Biomedical Applications
In polymer chemistry, aminal-protected compounds like isopropyl-hexahydro-pyrimidine glycidyl amine have been studied for their potential in creating poly(ethylene glycol) block and triblock copolymers, relevant to water-soluble catalyst systems and biomedical applications (Blankenburg & Frey, 2019).
6. Dendritic Poly(amide-urea)s Synthesis
The synthesis of dendritic poly(amide-urea)s using monomers like p-tolyl isocyanate, related to this compound, has been explored. This study provides insights into the potential of these compounds in creating advanced polymeric materials (Okaniwa, Takeuchi, Asai, & Ueda, 2002).
7. Chelate-Enforced Phosphine Coordination
Research into chelate-enforced phosphine coordination in compounds related to this compound demonstrates their potential in stabilizing certain metal fragments, which is important in the field of organometallic chemistry (Weng, Yang, Foxman, & Ozerov, 2004).
Safety and Hazards
The safety data sheet for p-Isopropylphenyl-p-tolyl-amine suggests that it should be used only for R&D and not for medicinal, household, or other use . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water .
Future Directions
The construction of an aryl ketone structural unit by means of catalytic carbon–carbon coupling reactions represents the state-of-the-art in organic chemistry . The direct deoxygenative ketone synthesis in aqueous solution from readily available aromatic carboxylic acids and alkenes, affording structurally diverse ketones in moderate to good yields, represents not only the advancement for the streamlined synthesis of aromatic ketones from feedstock chemicals, but also a photoredox radical activation mode beyond the redox potential of carboxylic acids .
Mechanism of Action
Target of Action
This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions . The specifics of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound can participate in various chemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 22533 and a formula of C16H19N . These properties can influence its bioavailability and pharmacokinetics .
Result of Action
It is known that the compound can participate in various chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
The action of p-Isopropylphenyl-p-tolyl-amine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals . .
Properties
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQYRHTSCDPFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628219 |
Source
|
Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494834-22-9 |
Source
|
Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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